molecular formula C9H20N2 B12964484 N,1-diethylpiperidin-4-amine

N,1-diethylpiperidin-4-amine

Cat. No.: B12964484
M. Wt: 156.27 g/mol
InChI Key: JHYXZYYPMZHGFO-UHFFFAOYSA-N
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Description

Historical Perspective on the Academic Study of N,1-diethylpiperidin-4-amine

The academic study of this compound is situated within the broader historical context of research into substituted piperidines. Early investigations into piperidine (B6355638) chemistry were largely focused on the isolation and characterization of naturally occurring alkaloids containing this structural motif. As synthetic organic chemistry advanced, so did the ability to prepare a wide variety of piperidine derivatives.

While specific seminal studies focusing exclusively on this compound are not extensively documented in early literature, its synthesis and characterization are a logical extension of the systematic exploration of piperidine chemistry. The development of general methods for the N-alkylation and C-N bond formation in piperidine rings provided the foundational chemistry necessary for the preparation of compounds like this compound. Research into the effects of substitution on the properties and reactivity of the piperidine ring has been a continuous theme in organic chemistry. rsc.org The study of such derivatives has been crucial for understanding how modifications to the piperidine core influence properties like basicity, nucleophilicity, and biological activity.

Scope and Objectives of Advanced Research on this compound

Advanced research involving this compound primarily revolves around its utility as a chemical intermediate and building block in the synthesis of more complex molecules, particularly within the realm of drug discovery and materials science. The presence of two distinct amine functionalities—a tertiary amine within the piperidine ring and a secondary amine at the 4-position—offers multiple points for chemical modification, making it a versatile scaffold.

One of the key objectives in studying this compound is to leverage its structural features for the creation of novel compounds with potential therapeutic applications. For instance, it can serve as a precursor for the synthesis of molecules designed to interact with specific biological targets. The diethylamino group and the piperidine nitrogen can be further functionalized to explore structure-activity relationships in the development of new drug candidates. Research in this area aims to synthesize libraries of compounds derived from this compound and screen them for various biological activities.

Another area of research interest lies in its application as a ligand or catalyst in organic synthesis. The nitrogen atoms can coordinate with metal centers, potentially enabling the development of new catalytic systems for a variety of chemical transformations. The objectives here include the design and synthesis of novel catalysts and the exploration of their efficiency and selectivity in promoting chemical reactions.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 143300-64-5
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Boiling Point 108°C at 6 mmHg
Density 0.899 g/cm³
Refractive Index 1.478
Predicted pKa 10.32 ± 0.20

This data is compiled from publicly available chemical information databases. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,1-diethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-3-10-9-5-7-11(4-2)8-6-9/h9-10H,3-8H2,1-2H3

InChI Key

JHYXZYYPMZHGFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(CC1)CC

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies of N,1 Diethylpiperidin 4 Amine

Established Synthetic Pathways for N,1-diethylpiperidin-4-amine

The construction of the this compound molecule can be approached through several established synthetic routes. These methods typically involve either the formation of the piperidine (B6355638) ring followed by functionalization, or the direct introduction of the diethylamino group onto a pre-existing piperidine scaffold.

Amination Reactions Leading to Piperidine Derivatives

Amination reactions are a cornerstone in the synthesis of piperidine derivatives. A highly effective and widely used method is reductive amination. mdpi.comnih.gov This two-step, one-pot process involves the condensation of a ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. scribd.com For the synthesis of this compound, a logical precursor would be 1-ethyl-4-piperidone (B1582495), which can react with diethylamine (B46881). The choice of reducing agent is critical to selectively reduce the C=N double bond of the iminium ion without affecting the carbonyl group of the starting material. scribd.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to tolerate a variety of functional groups. scribd.com

Another key amination strategy involves the nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring. For instance, a 4-hydroxypiperidine (B117109) can be converted into a species with a better leaving group, such as a mesylate or tosylate, which can then be displaced by an amine. rsc.org Alternatively, direct substitution on a 4-halopiperidine can be employed.

Ring-Forming Strategies for Piperidine Scaffold Construction

The piperidine ring itself can be constructed through various cyclization strategies. organic-chemistry.org Intramolecular cyclization is a powerful approach where a linear precursor containing both the nitrogen atom and the required carbon chain is induced to form the six-membered ring. mdpi.com Methods such as intramolecular hydroamination or reductive amination of a δ-amino ketone can be employed. mdpi.com For example, a linear amino-aldehyde can undergo intramolecular cyclization catalyzed by a cobalt(II) complex. mdpi.com

Another prominent ring-forming strategy is the use of cycloaddition reactions, such as the Diels-Alder reaction, to build the six-membered ring with a high degree of stereocontrol. mdpi.com Additionally, multi-component reactions, where several starting materials combine in a single operation to form the piperidine ring, offer an efficient route. mdpi.com For instance, a [5+1] annulation approach has been reported for the synthesis of substituted piperidines. mdpi.com

Specific Conditions and Reagents for this compound Formation

Based on analogous syntheses, the most direct pathway to this compound is the reductive amination of 1-ethyl-4-piperidone with diethylamine. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. google.com A mild acid catalyst is often employed to facilitate the formation of the iminium ion intermediate. researchgate.net

A plausible synthetic protocol would involve dissolving 1-ethyl-4-piperidone and an excess of diethylamine in methanol. A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride would then be added portion-wise at room temperature. chemicalbook.com The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated through standard workup and purification procedures, such as extraction and column chromatography.

An alternative, though likely less direct, two-step approach could involve the initial synthesis of 1-ethylpiperidin-4-amine (B1274934) followed by N-alkylation. nih.gov This intermediate could be synthesized via reductive amination of 1-ethyl-4-piperidone with ammonia (B1221849) or a protected ammonia equivalent. The subsequent diethylation could be achieved using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base to neutralize the generated acid. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Reductive Amination of Piperidones
Ketone PrecursorAmineReducing AgentSolventYieldReference
1-(tert-Butoxycarbonyl)-4-piperidoneDimethylamine hydrochlorideNaBH₃CNMethanol>95%
1-Boc-4-piperidoneAnilineNaBH(OAc)₃DCE84% chemicalbook.com
4-Fluorobenzaldehyde1-Methylpiperidin-4-amineNaCNBH₃Methanol/Acetic AcidNot specified google.com

Modern Methodologies in Piperidine Synthesis Applicable to this compound

Recent advances in organic synthesis have provided more sophisticated and efficient tools for constructing piperidine rings, many of which could be adapted for the synthesis of this compound.

Catalytic Approaches in Piperidine Synthesis

Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis, particularly with iridium, rhodium, palladium, and gold, has been extensively used in piperidine synthesis. mdpi.comorganic-chemistry.org For instance, iridium-catalyzed N-heterocyclization of primary amines with diols provides an efficient route to cyclic amines. organic-chemistry.org A "hydrogen borrowing" strategy, often catalyzed by iridium or ruthenium complexes, allows for the N-alkylation of amines with alcohols, which could be a potential route to install the N-ethyl group on the piperidine ring using ethanol. mdpi.com

Iron-catalyzed reductive amination of ketones using ammonia has also been developed as a more sustainable alternative to noble metal catalysts. d-nb.info Furthermore, photoredox catalysis has emerged as a powerful tool. Visible-light-mediated processes can facilitate the synthesis of tertiary amines through the addition of alkyl radicals to iminium ions, a strategy termed 'carbonyl alkylative amination'. nih.gov This could potentially be applied to couple an ethyl radical to an iminium ion formed from a piperidone precursor.

Table 2: Examples of Catalytic Methods in Amine and Piperidine Synthesis
Reaction TypeCatalyst SystemKey TransformationReference
N-heterocyclizationCp*Ir complexPrimary amine + diol → cyclic amine organic-chemistry.org
Reductive AminationIron-based catalystKetone + Ammonia → Primary amine d-nb.info
Carbonyl Alkylative AminationVisible light / SilaneAldehyde + Secondary amine + Alkyl halide → Tertiary amine nih.gov
β-C(sp³)–H FunctionalizationB(C₆F₅)₃ / Chiral Lewis AcidN-alkylamine + α,β-unsaturated compound → β-substituted amine nih.gov

Stereoselective and Enantioselective Synthesis Strategies

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. Modern synthetic methods offer high levels of stereocontrol in such cases. nih.gov Stereoselective synthesis of substituted 4-aminopiperidines has been achieved through various means, including the use of chiral auxiliaries, chiral pool synthesis, and catalytic asymmetric reactions. rsc.orgresearchgate.net For example, highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed starting from chiral precursors. rsc.orgnih.gov

Catalytic enantioselective methods are particularly attractive. The combination of photoredox and enzymatic catalysis has been used for the light-driven asymmetric synthesis of amines. rsc.org An enzyme, such as a monoamine oxidase, can selectively oxidize one enantiomer of a racemic amine back to the imine, which is then re-reduced by the photocatalyst, leading to a dynamic kinetic resolution and yielding an enantioenriched amine. rsc.org Such strategies could be envisioned for the synthesis of chiral analogues of this compound.

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of this compound, like many fine chemicals, is increasingly scrutinized through the lens of green chemistry. The goal is to develop manufacturing processes that are more environmentally benign, economically viable, and safer for operators. The application of green chemistry principles focuses on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

A primary synthetic pathway to this compound is the reductive amination of 1-ethylpiperidin-4-one with ethylamine (B1201723). Traditional approaches to this transformation often rely on stoichiometric hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM). While effective, these methods present several environmental and safety drawbacks. They exhibit poor atom economy, generating significant stoichiometric byproducts (e.g., borate (B1201080) salts, acetic acid) that contribute to a high Environmental Factor (E-Factor). Furthermore, the use of toxic and volatile chlorinated solvents poses health risks and environmental hazards.

In contrast, sustainable synthetic strategies leverage catalytic methods that align with green chemistry principles. Catalytic hydrogenation stands out as a superior alternative. In this process, 1-ethylpiperidin-4-one and ethylamine react in the presence of a hydrogen source (typically H₂ gas) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This reaction is typically performed in greener solvents like ethanol, methanol, or even water.

The advantages of catalytic hydrogenation are manifold:

High Atom Economy: The only byproduct of the reaction is water, leading to a theoretical atom economy of nearly 100% and a significantly lower E-Factor.

Safer Solvents: The replacement of halogenated solvents with alcohols or water drastically reduces the toxicity and environmental impact of the process.

Catalyst Reusability: Heterogeneous catalysts can be easily recovered by filtration and reused multiple times, reducing cost and waste.

Energy Efficiency: While some reactions may require moderate heat and pressure, they can often be optimized to run under milder conditions compared to other methods.

The table below provides a comparative analysis of a traditional versus a green synthetic route for this compound.

Table 1: Comparison of Traditional vs. Green Synthesis Routes for this compound
FeatureTraditional Method (Stoichiometric Reduction)Green Method (Catalytic Hydrogenation)Green Chemistry Principle Addressed
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)H₂ gas (Catalytic amount of Pd/C)Catalysis
Solvent1,2-Dichloroethane (DCE)Ethanol or WaterSafer Solvents & Auxiliaries
Primary ByproductsBorate salts, acetic acidWaterAtom Economy / Prevention
E-Factor (Waste/Product Ratio)High (e.g., >10 kg/kg)Low (e.g., <1 kg/kg)Prevention
Workup/PurificationAqueous quench, extraction, chromatographyFiltration of catalyst, solvent evaporationDesign for Degradation / Simpler Process
Safety ConcernsToxic/carcinogenic solvent, corrosive byproductsHandling of flammable H₂ gas (can be mitigated)Inherent Safer Chemistry

Continuous Flow Synthesis Techniques

The principles of green chemistry are further enhanced by the adoption of modern manufacturing technologies such as continuous flow synthesis. This technique involves pumping reagents through a network of tubes and reactors, where the chemical transformation occurs continuously, as opposed to the discrete steps of traditional batch processing. The synthesis of this compound via catalytic hydrogenation is exceptionally well-suited for adaptation to a continuous flow regime.

In a typical flow setup, a solution of 1-ethylpiperidin-4-one and ethylamine in a suitable solvent (e.g., ethanol) is mixed with a stream of hydrogen gas and pumped through a packed-bed reactor. This reactor contains the heterogeneous catalyst (e.g., Pd/C) immobilized as a solid support. The system's precise control over parameters such as temperature, pressure, and residence time (the time reactants spend in the catalytic zone) allows for fine-tuning of the reaction to maximize conversion and selectivity.

The key advantages of applying continuous flow synthesis to this reaction include:

Enhanced Safety: Batch hydrogenation often requires pressurizing a large vessel with flammable hydrogen gas, posing a significant explosion risk. In a flow system, only a very small volume of hydrogen is present in the reactor at any given moment, drastically improving the intrinsic safety of the process.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for extremely efficient heat dissipation. This prevents the formation of local hot spots, which can lead to side reactions or catalyst deactivation, thus improving product purity and yield.

Increased Efficiency and Space-Time Yield: Continuous operation eliminates the downtime associated with charging, heating, cooling, and discharging a batch reactor. The high efficiency of flow reactors results in a much greater amount of product being produced per unit of reactor volume per unit of time (high space-time yield).

Facilitated Scalability: Scaling up a flow process, known as "scaling out," often involves running multiple reactors in parallel or simply running the system for a longer duration, bypassing the complex and costly re-engineering required to scale up batch reactors.

The table below contrasts the key operational parameters and outcomes of producing this compound in a batch versus a continuous flow system.

Table 2: Comparison of Batch vs. Continuous Flow for Catalytic Hydrogenation to this compound
ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow System
Reaction TimeSeveral hours (e.g., 4-24 h)Minutes (residence time)Drastic reduction in process time.
H₂ Gas HandlingLarge headspace volume under pressure in reactor.Small, continuous stream mixed with liquid phase.Significantly improved safety profile.
Temperature ControlPotential for thermal gradients and hot spots.Precise, uniform temperature control.Higher selectivity and product purity.
Process ScalabilityRequires larger, redesigned reactors (complex).Longer run time or parallel reactors ("scale-out").Simplified and predictable scale-up.
Space-Time Yield (STY)Low to moderateHigh to very highGreater productivity from a smaller footprint.
Catalyst IntegrationSlurry form, requires filtration post-reaction.Immobilized in a packed-bed, integrated into the flow path.Simplified workup and catalyst reuse.

Chemical Reactivity and Mechanistic Investigations of N,1 Diethylpiperidin 4 Amine

Fundamental Reaction Pathways of N,1-diethylpiperidin-4-amine as a Tertiary Amine

The reactivity of this compound is characterized by the distinct properties of its secondary and tertiary amine groups.

All amines contain a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles—species that attack positively charged or electron-deficient centers. chemguide.co.uklibretexts.orgsavemyexams.com In this compound, both the exocyclic secondary amine and the endocyclic tertiary amine are nucleophilic centers. However, their reactivity in nucleophilic substitution reactions, such as alkylation, differs.

Generally, the nucleophilicity of amines follows the order of secondary > primary > tertiary, with ammonia (B1221849) being less nucleophilic. masterorganicchemistry.com While tertiary amines have more electron-donating alkyl groups, making them more basic, their increased steric hindrance around the nitrogen atom often reduces their effectiveness as nucleophiles compared to secondary amines. masterorganicchemistry.commasterorganicchemistry.com

Alkylation of this compound with an alkyl halide, such as ethyl bromide, proceeds via a nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com Given the higher nucleophilicity and lower steric hindrance of the secondary amine, this site is the preferred point of initial alkylation. This reaction converts the secondary amine into a tertiary amine. libretexts.orgmasterorganicchemistry.com

A significant challenge in amine alkylation is the potential for over-alkylation. savemyexams.commasterorganicchemistry.com The newly formed tertiary amine can itself act as a nucleophile and react with another molecule of the alkyl halide to produce a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org Concurrently, the original tertiary amine within the piperidine (B6355638) ring can also undergo alkylation to form a quaternary ammonium salt, although this reaction may be slower due to greater steric hindrance. masterorganicchemistry.com The reaction can thus yield a complex mixture of products. chemguide.co.uk

Table 1: Potential Products from the Alkylation of this compound with an Alkyl Halide (R-X)

Reactant SiteProductProduct Class
Exocyclic secondary amineN,N,1-triethylpiperidin-4-amineTertiary amine
Exocyclic tertiary amine (from first alkylation)4-(triethylammonio)-1-ethylpiperidinium saltQuaternary ammonium salt
Endocyclic tertiary amine1,1-diethyl-4-(ethylamino)piperidinium saltQuaternary ammonium salt
Both amine centers (exhaustive alkylation)1,1-diethyl-4-(triethylammonio)piperidinium saltDi-quaternary ammonium salt

Acylation is a fundamental reaction for primary and secondary amines, leading to the formation of highly stable amide bonds. mdpi.comresearchgate.net This reaction provides a route for the selective functionalization of this compound. The exocyclic secondary amine is reactive towards acylating agents, while the endocyclic tertiary amine is not, under standard conditions.

The reaction between the secondary amine and an acyl chloride, such as ethanoyl chloride, is a vigorous nucleophilic addition-elimination reaction. chemguide.co.uk The initial step involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion to reform the carbonyl double bond, yielding an N-substituted amide. chemguide.co.uk Any hydrogen chloride byproduct generated would immediately react with another molecule of the amine to form an ammonium salt. chemguide.co.uk Similar reactions occur with acid anhydrides, though they are typically slower and may require heating. chemguide.co.uklibretexts.org

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under milder conditions, which is particularly crucial in medicinal chemistry. nih.govluxembourg-bio.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently couple a carboxylic acid with the secondary amine of this compound. nih.gov

Table 2: Representative Acylation Reactions of this compound

Acylating Agent / MethodReagent(s)Product Type
Acyl HalideR-COClN-acyl-N,1-diethylpiperidin-4-amine
Acid Anhydride(R-CO)₂ON-acyl-N,1-diethylpiperidin-4-amine
Coupling ReagentR-COOH, EDC, HOBtN-acyl-N,1-diethylpiperidin-4-amine

The saturated piperidine ring is generally stable. Transformations primarily involve the tertiary nitrogen atom. As discussed previously, this nitrogen can be alkylated to form a quaternary ammonium salt. libretexts.org

Another key reaction of the tertiary amine within the ring is oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into its corresponding N-oxide. This transformation introduces a new functional group and alters the electronic and steric properties of the molecule.

Reactions that cleave the C-N bonds of the piperidine ring typically require harsh conditions and are not common pathways under normal laboratory settings. Similarly, dehydrogenation of the piperidine ring to form a corresponding pyridinium (B92312) species is a possible transformation but is not a facile process.

This compound as a Ligand in Coordination Chemistry

The presence of two nitrogen atoms, each with a lone pair of electrons, makes this compound a potential ligand for coordinating with metal ions. ekb.egresearchgate.net

This compound can act as a bidentate ligand, where both the exocyclic secondary amine and the endocyclic tertiary amine donate their lone pairs to a single metal center. This mode of binding results in the formation of a thermodynamically stable six-membered chelate ring.

The compound is expected to form stable complexes with a variety of transition metal ions that readily coordinate with amine ligands. researchgate.net These include, but are not limited to, copper(II), nickel(II), cobalt(II), zinc(II), palladium(II), and platinum(II). The formation and stability of these complexes depend on factors such as the nature of the metal ion, the solvent system, and the presence of competing ligands.

Upon bidentate coordination, the ligand and the metal ion form a six-membered ring. To minimize steric and torsional strain, this chelate ring, along with the parent piperidine ring, would likely adopt a stable chair conformation.

Table 3: Predicted Geometries for Hypothetical Metal Complexes of this compound (L)

Metal IonExample Complex FormulaPredicted Geometry
Copper(II)[CuL₂]²⁺Distorted Octahedral / Square Planar
Nickel(II)[NiL₂]²⁺Square Planar / Octahedral
Palladium(II)[PdLCl₂]Square Planar
Zinc(II)[ZnL₂]²⁺Tetrahedral
Cobalt(II)[CoL₂Cl₂]Tetrahedral / Octahedral

This compound as a Catalyst in Organic Transformations

Tertiary amines are a well-established class of nucleophilic catalysts in a variety of organic reactions. The structure of this compound, featuring a tertiary amine group within a piperidine ring, suggests its potential to function as a base and a nucleophile. The nitrogen atom possesses a lone pair of electrons that can initiate catalytic cycles.

Catalytic Role in Specific Organic Reactions (e.g., Baylis-Hillman related)

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. Common catalysts for this reaction include 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (B28879) (DMAP).

Theoretically, this compound could catalyze the Baylis-Hillman reaction. Its tertiary amine functionality could initiate the reaction sequence. However, without experimental data, the efficiency and viability of this compound as a catalyst in this or related reactions remain speculative. No research data tables detailing its performance in terms of reaction conditions, substrate scope, or product yields have been published.

Mechanistic Insights into its Catalytic Activity

The generally accepted mechanism for the Baylis-Hillman reaction catalyzed by a tertiary amine involves several key steps. nih.govlibretexts.org A similar pathway could be proposed for this compound.

The catalytic cycle would likely commence with the nucleophilic addition of the tertiary amine nitrogen of this compound to the activated alkene. This step would form a zwitterionic enolate intermediate. This intermediate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide would subsequently undergo a proton transfer, and elimination of the catalyst would regenerate the tertiary amine and yield the final allylic alcohol product. nih.govlibretexts.org

Advanced Spectroscopic and Structural Characterization of N,1 Diethylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of N,1-diethylpiperidin-4-amine provides essential information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration). Based on the molecular structure, a predictable pattern of signals can be assigned. The piperidine (B6355638) ring protons exist in axial and equatorial positions, which can lead to complex splitting patterns, particularly in a chair conformation.

The key proton environments are:

The N-H proton of the piperidine ring.

The methine proton at the C4 position (CH-N(Et)₂).

The axial and equatorial protons on the piperidine ring at C2, C6, C3, and C5.

The methylene (B1212753) (-CH₂-) protons of the two N-ethyl groups.

The methyl (-CH₃) protons of the two N-ethyl groups.

Table 1: Predicted ¹H NMR Signal Assignments for this compound (Note: Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)

Atom Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-N (Ring)Piperidine N-H1.5 - 2.5Broad Singlet (br s)1H
H-4Methine proton at C42.5 - 2.9Multiplet (m)1H
H-2, H-6 (eq)Equatorial protons α to N2.8 - 3.2Multiplet (m)2H
H-2, H-6 (ax)Axial protons α to N2.3 - 2.7Multiplet (m)2H
H-3, H-5 (eq)Equatorial protons β to N1.7 - 2.0Multiplet (m)2H
H-3, H-5 (ax)Axial protons β to N1.2 - 1.5Multiplet (m)2H
-N(CH₂CH₃)₂Diethylamino Methylene2.4 - 2.6Quartet (q)4H
-N(CH₂CH₃)₂Diethylamino Methyl0.9 - 1.1Triplet (t)6H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shifts are highly sensitive to the local structure.

The distinct carbon environments in this compound include:

The C4 carbon, directly attached to the diethylamino group.

The C2 and C6 carbons of the piperidine ring, adjacent to the ring nitrogen.

The C3 and C5 carbons of the piperidine ring.

The methylene carbons of the ethyl groups.

The methyl carbons of the ethyl groups.

Spectra available from spectral databases confirm the presence of five distinct signals, consistent with the molecular symmetry where C2/C6 and C3/C5 pairs are equivalent. nih.gov

Table 2: Experimental ¹³C NMR Signal Assignments for this compound (Source: Based on data available from public spectral databases.)

Atom Label Description Chemical Shift (δ, ppm)
C4Methine carbon at C4~58-60
C2, C6Piperidine carbons α to N~48-50
C3, C5Piperidine carbons β to N~30-32
-N(CH₂CH₃)₂Diethylamino Methylene~45-47
-N(CH₂CH₃)₂Diethylamino Methyl~12-14

While 1D NMR provides fundamental structural data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the H-4 proton to the H-3/H-5 protons, which in turn would show correlations to the H-2/H-6 protons. It would also confirm the coupling between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). This technique is crucial for definitive signal assignment. For instance, the proton signal assigned as H-4 would show a cross-peak to the carbon signal at ~58-60 ppm, confirming both assignments simultaneously.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is vital for piecing together the molecular skeleton. Key correlations would include the protons of the ethyl groups showing cross-peaks to the C4 carbon, and the H-2/H-6 protons showing correlations to the C3/C5 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between axial and equatorial protons on the piperidine ring, helping to confirm a chair conformation.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. By integrating the area of a specific proton signal from the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be calculated.

For this compound, a well-resolved signal, such as the triplet corresponding to the six methyl protons of the diethylamino group, would be an ideal candidate for quantification. An inert standard with a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone) would be added in a precisely weighed amount. The high accuracy and precision of qNMR make it a valuable tool for final product quality control and for monitoring the progress of its synthesis by analyzing reaction aliquots over time.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The FT-IR spectrum of this compound highlights the presence of its key functional groups through characteristic absorption bands. The spectrum of a secondary amine within a saturated ring and a tertiary amine substituent can be readily interpreted.

Key expected vibrational modes include:

N-H Stretch: The secondary amine in the piperidine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. This band can sometimes be broad due to hydrogen bonding.

C-H Stretches: Strong, sharp absorption bands between 2800 and 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the saturated piperidine ring and the ethyl groups.

N-H Bend: The bending vibration of the secondary amine typically appears in the 1550-1650 cm⁻¹ region.

C-H Bends: Bending vibrations (scissoring and rocking) for the CH₂ groups are expected in the 1440-1480 cm⁻¹ range.

C-N Stretches: The stretching vibrations for the C-N bonds of the aliphatic amines (both secondary and tertiary) will produce absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: Wavenumber ranges are based on standard IR correlation tables for aliphatic amines.)

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Intensity
N-H StretchSecondary Amine (Piperidine)3300 - 3500Medium
C-H StretchAlkane (CH₂, CH₃)2850 - 2960Strong
N-H BendSecondary Amine (Piperidine)1550 - 1650Medium-Weak
C-H BendMethylene (CH₂)1440 - 1480Medium
C-N StretchAliphatic Amines1000 - 1250Medium

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique "molecular fingerprint" of a compound by probing its vibrational modes. For this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

Key vibrational modes anticipated in the Raman spectrum of this compound would include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the methyl and methylene groups in the ethyl and piperidine moieties.

C-N Stretching: Bands in the 1000-1250 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-nitrogen bonds of the tertiary amine and the piperidine ring.

Piperidine Ring Vibrations: A series of complex bands in the 800-1200 cm⁻¹ region, characteristic of the piperidine ring's breathing and deformation modes.

C-C Stretching: Bands in the 800-1100 cm⁻¹ region, associated with the stretching of the carbon-carbon single bonds.

Table 1: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
2970-2990Asymmetric C-H stretch (CH₃)
2930-2950Asymmetric C-H stretch (CH₂)
2850-2870Symmetric C-H stretch (CH₂)
1440-1460C-H scissoring (CH₂)
1150-1190C-N stretch (tertiary amine)
1020-1050C-C stretch (ethyl groups)
880-920Piperidine ring breathing

Conformational Insights from Vibrational Spectra

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. ias.ac.in The orientation of the substituents—the N-ethyl group and the 4-diethylamino group—can be either axial or equatorial. The vibrational spectra, including both Raman and infrared spectroscopy, can provide insights into the conformational equilibrium of the molecule. ias.ac.in

The presence of specific vibrational bands can indicate the prevalence of a particular conformer. For instance, the position and intensity of certain C-H and C-N vibrational modes can be sensitive to the steric environment and, therefore, to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation and potentially identify the presence of multiple conformers in equilibrium.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This technique allows for the calculation of the elemental composition of the molecule with high accuracy, confirming its chemical formula as C₉H₂₀N₂. The expected monoisotopic mass of this compound is 156.1626 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This technique is crucial for distinguishing between isomers and confirming the connectivity of atoms within the molecule.

For this compound, a primary fragmentation pathway would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a common fragmentation mechanism for amines. libretexts.org This would result in the formation of a stable immonium ion. The fragmentation of the piperidine ring could also lead to a series of characteristic fragment ions.

Table 2: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
157.1699 ([M+H]⁺)128.1437[M+H - C₂H₅]⁺
157.1699 ([M+H]⁺)99.1018[M+H - N(C₂H₅)₂]⁺
157.1699 ([M+H]⁺)86.1070[CH₂=N(C₂H₅)₂]⁺
157.1699 ([M+H]⁺)72.0808[C₄H₁₀N]⁺

Ionization Techniques and Fragmentation Mechanisms

Various ionization techniques can be utilized for the mass spectrometric analysis of this compound. Electron Impact (EI) ionization is a "hard" technique that typically leads to extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation. libretexts.org In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are more likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination and subsequent MS/MS analysis. nih.gov

The primary fragmentation mechanism for aliphatic amines under EI conditions is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a resonance-stabilized immonium ion, which is often the base peak in the mass spectrum. Other fragmentation pathways can include the loss of alkyl radicals and ring cleavage of the piperidine moiety.

X-ray Crystallography for Solid-State Molecular Architecture

In the event that this compound can be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles.

The crystallographic data would confirm the chair conformation of the piperidine ring and establish the exact orientation (axial or equatorial) of the N-ethyl and 4-diethylamino substituents. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice. While no specific crystallographic data for this compound is currently available, studies on similar substituted piperidine derivatives have provided valuable insights into their solid-state conformations. researchgate.net

Single Crystal X-ray Diffraction for Atomic Coordinates and Bond Geometries

A definitive analysis of the three-dimensional structure of this compound would be achieved through single crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.

Typically, the piperidine ring in such compounds adopts a chair conformation to minimize steric strain. The positions of the N-ethyl group and the 4-diethylamino substituent (axial versus equatorial) would be unequivocally established. It is generally expected that bulky substituents on a piperidine ring will preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

A representative data table for crystallographic information would include:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C9H20N2
Formula Weight 156.27 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value would be listed here
b (Å) Value would be listed here
c (Å) Value would be listed here
α (°) 90
β (°) Value would be listed here
γ (°) 90
Volume (ų) Value would be listed here
Z Value would be listed here
Density (calculated) (g/cm³) Value would be listed here

Detailed tables of atomic coordinates, bond lengths, and bond angles would also be presented if the crystal structure had been determined and published.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, which contains nitrogen atoms that can act as hydrogen bond acceptors and a secondary amine proton that can act as a hydrogen bond donor, hydrogen bonding would be a significant factor in the crystal packing.

Determination of Absolute Configuration (if chiral derivatives)

This compound itself is not chiral. However, if a chiral center were introduced, for instance by substitution on the piperidine ring or on the ethyl groups, a pair of enantiomers would exist. The determination of the absolute configuration of a specific enantiomer is crucial.

Single crystal X-ray diffraction of a derivative containing a heavy atom can allow for the determination of the absolute configuration using anomalous dispersion effects, often quantified by the Flack parameter. Alternatively, if the synthesis starts from a known chiral precursor, the absolute configuration of the product can often be inferred. Spectroscopic methods, such as vibrational circular dichroism (VCD) or comparison of experimental and calculated optical rotation, could also be employed. As no specific chiral derivatives were found in the literature search, no data on absolute configuration can be presented.

Computational Chemistry and Theoretical Investigations of N,1 Diethylpiperidin 4 Amine

Quantum Mechanical (QM) Studies of Electronic Structure and Energetics

Quantum mechanical calculations are central to deciphering the intrinsic properties of a molecule, which are governed by the spatial arrangement and energies of its electrons and atomic nuclei.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a favorable balance between accuracy and computational expense. nih.govacs.org This makes it an ideal method for investigating molecules with the structural complexity of N,1-diethylpiperidin-4-amine.

Through geometry optimization using DFT methods, such as the B3LYP functional combined with a 6-31G(d) basis set, the most stable three-dimensional structure of the molecule can be determined. Such calculations consistently predict that the piperidine (B6355638) ring will adopt a stable chair conformation to minimize steric and angular strain. ias.ac.in The orientation of the ethyl groups on both the exocyclic and ring nitrogen atoms is also optimized to locate the global energy minimum.

Table 1: Representative Electronic Properties of this compound Calculated via DFT Note: Values are illustrative and depend on the specific computational level of theory.

Property Predicted Value Significance
HOMO Energy ~ -8.5 eV Relates to the ability to donate electrons
LUMO Energy ~ 1.5 eV Relates to the ability to accept electrons
HOMO-LUMO Gap ~ 10.0 eV Indicator of chemical reactivity

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. osi.lv Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can deliver exceptionally accurate predictions for molecular energies and properties. osi.lvresearchgate.net

For this compound, these high-level calculations serve to refine the geometries and reaction energetics obtained from DFT. They are particularly valuable for establishing benchmark values against which the performance of various DFT functionals can be assessed. Although resource-intensive, ab initio methods are considered a "gold standard" for obtaining precise theoretical data on molecular systems. osi.lv

A significant application of quantum mechanical calculations is the prediction and interpretation of spectroscopic data. By computing properties like nuclear magnetic shielding tensors and harmonic vibrational frequencies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net

The calculated NMR chemical shifts (¹H and ¹³C), when referenced against a standard like tetramethylsilane (B1202638) (TMS) and properly scaled, can be correlated with experimental spectra. scispace.comnih.gov This correlation is invaluable for definitively assigning specific resonances to the corresponding atoms within the molecule. Similarly, computed vibrational frequencies help assign absorption bands in an IR spectrum to distinct molecular motions, such as C-H, N-H, and C-N stretching and bending modes. scispace.com

Table 2: Comparison of Representative Calculated and Expected Experimental Spectroscopic Data Note: Calculated values are often scaled to correct for systematic errors in theoretical methods.

Parameter Calculated Value Expected Experimental Range
¹³C NMR (Piperidine C2/C6) 45-50 ppm 45-50 ppm
¹³C NMR (Piperidine C3/C5) 25-30 ppm 25-30 ppm
¹H NMR (N-H) 1.5-2.5 ppm 1.5-2.5 ppm
IR Freq. (N-H Stretch) ~3300 cm⁻¹ (scaled) 3250-3350 cm⁻¹

| IR Freq. (C-N Stretch) | ~1180 cm⁻¹ (scaled) | 1150-1250 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods excel at describing the static electronic properties of a molecule, molecular dynamics (MD) simulations are employed to explore its dynamic behavior and conformational flexibility over time. mdpi.com

The presence of multiple rotatable bonds in this compound gives rise to a complex landscape of possible conformations. MD simulations are used to thoroughly explore this conformational space by simulating the molecule's movements over periods ranging from nanoseconds to microseconds. researchgate.net These simulations can map the potential energy surface, identifying the most stable low-energy conformers, such as different chair and twist-boat forms of the piperidine ring, and quantifying the energy barriers that separate them. rsc.org This analysis is critical for understanding how the molecule's dynamic shape influences its biological activity and physical properties. nih.gov

A molecule's behavior is profoundly influenced by its immediate environment, especially in a solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water), providing a detailed picture of the solvation process. mdpi.com These simulations can elucidate the structure of the solvation shells around the molecule and quantify intermolecular interactions, such as hydrogen bonds between the amine groups of this compound and surrounding water molecules. nih.govresearchgate.net Understanding these solvent interactions is fundamental to predicting properties like solubility and reactivity in various media.

Table 3: Mentioned Compounds

Compound Name
This compound
Tetramethylsilane (TMS)

Computational Elucidation of Reaction Mechanisms

Theoretical methods, particularly quantum mechanics (QM), are instrumental in mapping the intricate details of chemical reactions. By calculating the energies of reactants, products, and intermediate states, researchers can construct a comprehensive energy profile for a given reaction pathway.

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods like Density Functional Theory (DFT) are employed to locate and characterize these transient structures. For the this compound scaffold, a significant area of investigation involves its metabolism, particularly N-dealkylation reactions catalyzed by enzymes like cytochrome P450 (CYP450). acs.org

Theoretical studies on related 4-aminopiperidine (B84694) compounds show that the N-dealkylation mechanism can be meticulously mapped. acs.org The process involves the interaction of the piperidine moiety with the enzyme's active site. QM calculations help in identifying the crucial bonds being formed or broken and in calculating the activation energy required to overcome the transition state barrier. For instance, in the CYP3A4-mediated metabolism of 4-aminopiperidines, the 4-amino group can form a hydrogen bond with the serine 119 residue in the enzyme's active site. This interaction helps to position the piperidine ring optimally for catalysis near the heme porphyrin. acs.org Computational models can further stabilize the transition state carbon radicals, providing a detailed map of the reaction pathway. acs.org

Table 1: Theoretical Parameters in Reaction Pathway Analysis This table illustrates typical parameters calculated in computational studies of reaction mechanisms for piperidine derivatives. The values are representative and not specific to this compound due to the lack of dedicated published studies.

ParameterDescriptionTypical Computational MethodSignificance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.DFT (e.g., B3LYP/6-31G*)Determines reaction rate; lower Ea means a faster reaction.
Transition State Geometry The specific arrangement of atoms at the highest point of the energy profile.Transition State Search AlgorithmsIdentifies the critical point of the reaction and bond-making/breaking processes.
Vibrational Frequencies Calculated frequencies of atomic vibrations.Frequency AnalysisA single imaginary frequency confirms a true transition state.
Reaction Enthalpy (ΔH) The net change in heat content during the reaction.Thermochemical AnalysisIndicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Computational models are not only used to understand known reactions but also to predict the reactivity and selectivity of molecules in various chemical environments. By analyzing the electronic structure of this compound, researchers can predict which sites are most susceptible to nucleophilic or electrophilic attack.

DFT studies on analogous 4-aminopiperidine derivatives utilize frontier molecular orbital analysis (HOMO-LUMO) to gauge reactivity. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting how it will interact with other reagents.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are highly valuable for predicting properties without the need for time-consuming and costly experiments.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known experimental property values is collected. For this compound, relevant properties would include boiling point, melting point, logP (lipophilicity), and water solubility. Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, electronic, or steric features.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a select set of descriptors with the target property. nih.govaidic.it The goal is to create a robust model that can accurately predict the properties of new, untested compounds. For piperidine derivatives, QSAR (a related technique focusing on biological activity) studies have successfully used various descriptors to build predictive models, demonstrating the feasibility of this approach. tandfonline.comresearchgate.net The development of such models follows internationally recognized principles, such as the OECD guidelines, to ensure their validity and reliability for regulatory purposes. semanticscholar.org

A crucial step in QSPR modeling is validation, which involves correlating the model's predictions with known experimental data. This is typically done by splitting the initial dataset into a "training set" to build the model and a "test set" to evaluate its predictive power. tandfonline.com

For this compound, publicly available databases like PubChem provide computed properties that can serve as a baseline for correlation. nih.gov A well-constructed QSPR model would be expected to predict values that are in close agreement with these established computed values and any available experimental data. The strength of this correlation is assessed using statistical metrics such as the coefficient of determination (R²). aidic.it

Table 2: Computed Physicochemical Properties for this compound Data sourced from the PubChem database, representing values that QSPR models would aim to predict. nih.gov

PropertyValueUnit
Molecular Weight 156.27 g/mol
XLogP3 1.1-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 4-
Exact Mass 156.162648646Da
Topological Polar Surface Area 15.3Ų
Heavy Atom Count 11-

Derivatization Strategies and Analytical Method Development for N,1 Diethylpiperidin 4 Amine

Chemical Derivatization for Enhanced Chromatographic and Spectroscopic Detection

Chemical derivatization improves the analytical performance by altering the physicochemical properties of N,1-diethylpiperidin-4-amine, making it more amenable to separation and detection. rsc.org This typically involves the introduction of a chromophoric or fluorophoric tag, which enhances its response to UV-visible or fluorescence detectors, respectively. thermofisher.com The choice of derivatizing reagent is critical and depends on the functional group of the analyte (in this case, a secondary amine) and the desired analytical outcome. nih.gov

A variety of reagents are available for the derivatization of secondary amines like this compound. These can be employed in either a pre-column or post-column derivatization setup. sdiarticle4.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary and secondary amines to form highly fluorescent and stable derivatives. sigmaaldrich.comsigmaaldrich.com The reaction is typically carried out in an aqueous medium under mild conditions. sigmaaldrich.comnih.gov The resulting derivatives can be effectively separated by reversed-phase HPLC with fluorescence detection. nih.gov

o-Phthalaldehyde (OPA): OPA is a widely used reagent for the derivatization of primary amines in the presence of a thiol. researchgate.net However, it does not directly react with secondary amines like this compound. To utilize OPA for secondary amine analysis, an initial oxidation step is required to convert the secondary amine into a primary amine. This multi-step process can introduce variability and is a key consideration in method development. The resulting isoindole derivatives are fluorescent but can be unstable, necessitating careful control of reaction and injection times. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines under alkaline conditions to form stable, fluorescent derivatives. researchgate.netresearchgate.net This makes it a suitable candidate for the direct derivatization of this compound. researchgate.net The reaction is generally rapid and can be performed at room temperature. thermofisher.com

Rhodamine: Rhodamine-based reagents can also be used for the derivatization of amines, yielding highly fluorescent products. nih.govresearchgate.net The reaction conditions are typically acidic. nih.gov

Derivatization ReagentTarget AminesKey Features
DMQC-OSu Primary and SecondaryForms highly fluorescent and stable derivatives. sigmaaldrich.comsigmaaldrich.com
OPA Primarily PrimaryRequires an oxidation step for secondary amines; derivatives can be unstable. researchgate.net
FMOC-Cl Primary and SecondaryForms stable, fluorescent derivatives under alkaline conditions. researchgate.netresearchgate.net
Rhodamine AminesYields highly fluorescent products under acidic conditions. nih.govresearchgate.net

The efficiency of the derivatization reaction is highly dependent on several factors that must be carefully optimized to ensure complete and reproducible derivatization of this compound.

pH: The pH of the reaction medium is a critical parameter. rsc.org For many derivatization reactions involving amines, an alkaline pH is required to ensure the amine is in its nucleophilic, unprotonated form. nih.govmdpi.com For instance, reactions with FMOC-Cl are typically carried out in a borate (B1201080) buffer at a pH around 8.0 to 11.4. researchgate.netnih.gov The optimal pH must be determined experimentally to maximize the yield of the derivatized product. researchgate.net

Temperature: The reaction temperature can influence the rate of derivatization. While many reactions proceed efficiently at room temperature, some may require heating to achieve completion within a reasonable timeframe. mdpi.comresearchgate.net For example, derivatization with DMQC-OSu is often performed at 50°C. sigmaaldrich.com Optimization studies are necessary to find the ideal temperature that balances reaction speed with the stability of the reactants and products. researchgate.net

Reaction Time: The time allowed for the derivatization reaction is another crucial factor. researchgate.net The reaction should be allowed to proceed to completion to ensure that all of the this compound has been converted to its derivative. Incomplete reactions can lead to inaccurate quantification. Typical reaction times can range from a few minutes to over an hour, depending on the reagent and other conditions. mdpi.comnih.gov

ParameterGeneral Considerations
pH Often alkaline to ensure the amine is in its free base form. nih.govmdpi.com
Temperature Can range from ambient to elevated temperatures to increase reaction rate. mdpi.comresearchgate.net
Reaction Time Must be sufficient for the reaction to go to completion for accurate quantification. researchgate.net

The stability of the derivatized product is a critical factor for the reliability and robustness of an analytical method. rsc.org Unstable derivatives can degrade over time, leading to a decrease in signal and inaccurate results. researchgate.net Stability studies are therefore essential to determine the timeframe within which the derivatized sample can be reliably analyzed.

Factors that can affect the stability of the derivatized this compound include storage temperature, exposure to light, and the composition of the sample matrix. acs.org For example, OPA derivatives are known for their limited stability, whereas FMOC-Cl and benzoyl chloride derivatives are generally more stable. nih.govresearchgate.netacs.org Stability is often assessed by analyzing the derivatized sample at various time points after preparation and monitoring the peak area of the derivative. mdpi.com

Chromatographic Separation Techniques for Analysis of this compound

Following successful derivatization, a suitable chromatographic technique is employed to separate the derivatized this compound from other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of derivatized amines. researchgate.netscielo.br The development of a robust HPLC method involves the careful selection of several key parameters.

Column: Reversed-phase columns, such as C18 columns, are commonly used for the separation of derivatized amines. sigmaaldrich.comnih.gov These columns separate compounds based on their hydrophobicity. The choice of a specific C18 column can influence the resolution and peak shape. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). scielo.brnih.gov The composition of the mobile phase is optimized to achieve good separation of the analyte from potential interferences. Gradient elution, where the composition of the mobile phase is changed during the chromatographic run, is often employed to improve the separation of complex mixtures. researchgate.net The pH of the aqueous component of the mobile phase can also be adjusted to optimize the retention and peak shape of the derivatized analyte. scielo.br

Detector: The choice of detector depends on the properties of the derivatized this compound. If a chromophoric tag has been introduced, a UV-visible detector can be used. researchgate.net For fluorescent derivatives, a fluorescence detector offers higher sensitivity and selectivity. mdpi.comnih.gov

HPLC ParameterCommon Choices and Considerations
Column Reversed-phase C18 is frequently used for separating derivatized amines. sigmaaldrich.comnih.gov
Mobile Phase A mixture of aqueous buffer and organic solvent (acetonitrile or methanol), often with gradient elution. researchgate.netscielo.br
Detector UV-visible for chromophoric derivatives, fluorescence for higher sensitivity with fluorophoric derivatives. mdpi.comresearchgate.netnih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of amines, particularly for volatile compounds and trace-level analysis. mdpi.com However, the direct GC analysis of polar and basic compounds like this compound can be challenging due to interactions with the column and sample pathway, leading to poor peak shape and tailing. gcms.czrestek.com

Derivatization is often a necessary step to improve the GC analysis of amines. mdpi.comrestek.com The derivatization process for GC aims to decrease the polarity and increase the volatility of the analyte. nih.govsemanticscholar.org This can be achieved through acylation or silylation reactions. semanticscholar.org

For the GC analysis of volatile amines, specialized columns, such as the Rtx-Volatile Amine column, have been developed. gcms.czrestek.com These columns are designed to be highly inert to minimize interactions with basic compounds and can withstand harsh sample matrices. gcms.czrestek.com The use of a deactivated column is crucial to obtain good peak shapes and prevent sample loss due to adsorption. labrulez.com

Ion Chromatography (IC) for Amine Determination

Ion Chromatography (IC) is a well-established and highly suitable method for the determination of amines in various matrices, including pharmaceuticals. thermofisher.comthermofisher.com Amines, as derivatives of ammonia (B1221849), are typically weak bases, which makes them amenable to analysis by cation-exchange chromatography with suppressed conductivity detection. thermofisher.com This technique offers significant advantages for ionic analytes, often requiring minimal sample preparation and no derivatization. thermofisher.com

For the analysis of this compound, a cation-exchange column would be employed. Columns such as the Dionex IonPac CS19 are designed for amine analysis and provide high capacity, which is crucial for determining impurities in pharmaceutical substances. thermofisher.com The separation mechanism relies on the interaction between the protonated amine and the negatively charged stationary phase of the column.

An acidic eluent, such as methanesulfonic acid (MSA), is commonly used to facilitate the separation. ntnu.no A gradient or isocratic elution can be developed to achieve optimal resolution of the target analyte from other components in the sample matrix. ntnu.no Generally, the retention time of amines in cation-exchange chromatography is influenced by their structure, with primary amines often eluting before secondary and tertiary amines. ntnu.no Following separation on the column, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte. The this compound can then be quantified by a conductivity detector. uobasrah.edu.iq

Analytical Method Validation for this compound Quantification

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose. wjarr.compharmaguideline.com For the quantification of this compound, method validation ensures that the chosen analytical method consistently provides reliable, accurate, and reproducible results. wjarr.compharmaguideline.com Key validation parameters, as stipulated by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, range, accuracy, precision, limits of detection and quantitation, specificity, and robustness. europa.eu

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.comeuropa.eu This is typically evaluated by analyzing a series of at least five standards of this compound at different concentrations. pharmaguideline.com The response (e.g., peak area from the IC system) is plotted against the concentration, and the relationship is assessed using statistical methods like linear regression.

A linear relationship is confirmed if the correlation coefficient (r) is typically ≥ 0.999. The analytical range is the interval between the upper and lower concentrations for which the method has shown a suitable level of linearity, accuracy, and precision. europa.eu For an assay of an active substance, the range is normally 80% to 120% of the test concentration. europa.eu

Table 1: Representative Linearity Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
5.0 125,500
10.0 251,000
15.0 376,000
20.0 502,000
25.0 628,000

| Correlation Coefficient (r) | 0.9999 |

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte into a sample matrix. The acceptance criterion for recovery is typically within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wjarr.com

Repeatability (intra-assay precision) evaluates precision under the same operating conditions over a short interval. wjarr.com It is determined by performing multiple analyses of the same sample by the same analyst using the same equipment.

Intermediate Precision assesses variations within a laboratory, such as on different days, with different analysts, or on different equipment. wjarr.com

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements, with an acceptance criterion often set at ≤ 2%.

Table 2: Representative Accuracy and Precision Data

Concentration Level Accuracy (% Recovery) Precision (RSD %)
Repeatability
Low (80%) 99.5% 0.8%
Medium (100%) 100.2% 0.6%
High (120%) 99.8% 0.7%
Intermediate Precision

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

These limits can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Table 3: Estimated LOD and LOQ for this compound

Parameter Method Estimated Value
LOD Signal-to-Noise (3:1) 0.5 µg/mL

Structure Activity Relationship Sar Studies and Analog Design for N,1 Diethylpiperidin 4 Amine Derivatives

Rational Design Principles for N,1-diethylpiperidin-4-amine Analogs

The rational design of analogs based on the this compound scaffold involves a strategic approach to modify its distinct structural components: the piperidine (B6355638) ring, the N1-ethyl substituent, and the 4-(N,N-diethylamino) group. The primary goal is to explore the chemical space around this core structure to identify key interactions with biological targets and refine the molecule's properties.

The piperidine moiety is a prevalent feature in many pharmaceuticals, serving as a versatile scaffold that can be readily modified. nih.govresearchgate.net Systematic modifications to this ring and its nitrogen substituent are fundamental strategies in medicinal chemistry.

Piperidine Ring Modifications: The conformation and substitution of the piperidine ring can significantly impact binding affinity and selectivity. Modifications can include:

Introduction of Substituents: Adding alkyl or functional groups at positions 2 or 3 of the piperidine ring can introduce chirality and create new interactions with a target receptor. For instance, in the optimization of dipeptidyl peptidase IV (DPP-IV) inhibitors, 1,3-disubstituted 4-aminopiperidines were used as models to establish SAR, which was then successfully applied to a more complex series. nih.govsigmaaldrich.com

Conformational Restriction: Incorporating the piperidine into a bicyclic or spirocyclic system can lock the molecule into a specific conformation. This can enhance binding to a target by reducing the entropic penalty upon binding and can also improve metabolic stability. pharmaceutical-business-review.com

N-Substituent Modifications: The substituent on the piperidine nitrogen (N1) is a critical determinant of pharmacological activity. In the case of this compound, this is an ethyl group.

Alkyl Chain Variation: Altering the length and branching of the N-alkyl group can probe the size and nature of the binding pocket. Studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase showed that varying the N-substituent from benzoyl to diphenylacetyl or dicyclohexylacetyl dramatically changed inhibitory potency and isozyme selectivity. nih.gov

Introduction of Functional Groups: Replacing the N-ethyl group with moieties containing aromatic rings, amides, or other functional groups can introduce new binding interactions such as hydrogen bonding or π-π stacking. Research on 4-aminopiperidines as antifungal agents revealed that combining a benzyl (B1604629) or phenylethyl group at the N1 position with a long alkyl chain (n-dodecyl) at the 4-amino group was most beneficial for activity. mdpi.com

The table below illustrates hypothetical modifications to the this compound scaffold and their potential impact based on established medicinal chemistry principles.

Modification SiteOriginal GroupModified GroupRationalePotential Impact
N1-Substituent EthylPropyl, ButylExplore size of hydrophobic pocketIncreased or decreased affinity
EthylBenzyl, PhenethylIntroduce aromatic interactions (π-stacking)Enhanced potency, altered selectivity
Ethyl(CH₂)₂-OHAdd hydrogen bonding capabilityImproved solubility, new receptor interactions
4-Amino Substituents DiethylDimethylReduce steric bulkMay improve fit in a constrained pocket
DiethylDibutylIncrease lipophilicity and steric bulkEnhanced affinity if pocket is large/hydrophobic
DiethylCyclopropylmethylIntroduce conformational rigidityImproved potency and metabolic stability
Piperidine Ring Unsubstituted3-MethylIntroduce chirality, probe stereoselectivityPotential for enantiomer-specific activity
Unsubstituted3-HydroxyAdd hydrogen bonding capabilityAltered selectivity and solubility

Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. ufrj.br This can involve classical isosteres (atoms or groups with the same number of valence electrons) or non-classical isosteres (groups that produce similar biological activity through comparable steric and electronic properties).

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced by other cyclic systems to modulate basicity (pKa), lipophilicity, and metabolic stability. Common replacements include:

Piperazine (B1678402): Replacing the C4-carbon and its attached amino group with a nitrogen atom. This can alter hydrogen bonding patterns and solubility. In the development of opioid receptor ligands, replacing a piperidine core with a piperazine was found to be a viable strategy that maintained a balanced affinity profile. nih.govnih.gov

Pyrrolidine: A five-membered ring that can alter the geometry and orientation of substituents.

Azaspiro[3.3]heptane: A spirocyclic system that acts as a rigid, three-dimensional bioisostere of piperidine, potentially improving pharmacokinetic properties by reducing susceptibility to metabolic degradation. mykhailiukchem.orgenamine.net

Bridged Piperidines: These can serve as superior alternatives to phenyl rings, improving drug-like properties such as solubility and lipophilicity. nih.gov

Amine Group Bioisosteres: The diethylamino group at the 4-position is a key basic center. Non-classical bioisosteric replacements could include ethers or amides to modulate basicity and hydrogen bonding potential. For example, in a series of Protein Kinase B inhibitors, a 4-amino-4-benzylpiperidine was replaced with a 4-amino-piperidine-4-carboxamide linker, which improved oral bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect activity, QSAR models can be used to predict the potency of novel analogs, thereby guiding drug design and optimization efforts.

The development of a predictive QSAR model for this compound analogs would involve the synthesis of a diverse set of derivatives and the evaluation of their biological activity. Subsequently, a range of molecular descriptors for each analog would be calculated. These descriptors, which can be electronic, steric, hydrophobic, or topological in nature, serve to numerically represent the physicochemical properties of the molecules.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are then employed to generate a mathematical equation that correlates the descriptors with the observed biological activity. frontiersin.org A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (q²), which indicate the model's predictive power. nih.govnih.gov

For a series of this compound analogs, key molecular descriptors would likely include:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic Descriptors: Properties like dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and partial atomic charges can be crucial for receptor-ligand interactions. ucsb.edu

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the bulk and shape of substituents on the piperidine ring and the ethyl groups.

Hydrophobic Descriptors: The partition coefficient (logP) is a critical descriptor for predicting the lipophilicity of the analogs, which influences their ability to cross biological membranes and interact with hydrophobic pockets in a target protein.

An illustrative QSAR data table for a hypothetical series of N,1-substituted-piperidin-4-amine analogs is presented below. This table demonstrates how variations in substituents (R1 and R2) can lead to changes in both molecular descriptors and biological activity.

Compound IDR1 (at N1)R2 (at N4)LogPMolar Refractivity (MR)Observed Activity (IC50, nM)Predicted Activity (IC50, nM)
1-CH2CH3-CH2CH32.155.2150145
2-CH3-CH2CH31.650.6250260
3-CH2CH2CH3-CH2CH32.659.8100110
4-CH2CH3-H1.345.9500480
5-Cyclopropyl-CH2CH32.358.1120135

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. fiveable.me

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. For this compound and its analogs, a hypothetical pharmacophore model could be constructed based on the following key features:

A Positive Ionizable (PI) Feature: The basic nitrogen atom of the piperidine ring is likely to be protonated at physiological pH, forming a positive charge that can engage in ionic interactions with the target.

Two Hydrophobic (H) Features: The two ethyl groups attached to the nitrogen atoms contribute to the lipophilicity of the molecule and may interact with hydrophobic pockets in the receptor.

A Hydrogen Bond Acceptor (HBA) Feature: The lone pair of electrons on the piperidine nitrogen could act as a hydrogen bond acceptor.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required chemical features in the correct spatial orientation. This process, known as ligand-based virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds, which can then be subjected to biological testing. slideshare.net

The following interactive table illustrates a hypothetical pharmacophore model for this compound derivatives.

Pharmacophore FeatureDescriptionPotential Interacting Group
Positive Ionizable (PI)Protonated piperidine nitrogenAspartic acid, Glutamic acid
Hydrophobic (H1)N1-ethyl groupLeucine, Isoleucine, Valine
Hydrophobic (H2)N4-ethyl groupAlanine, Phenylalanine
Hydrogen Bond Acceptor (HBA)Piperidine nitrogenSerine, Threonine, Tyrosine

No Published Research Found for "this compound" in Specified Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound "this compound" within the application areas outlined in the user's request. The specified topics of interest included its roles in organic synthesis, catalysis, material science, polymer chemistry, and analytical and environmental chemistry.

The investigation covered various potential interpretations of the compound's name, including "1-ethyl-N,N-diethylpiperidin-4-amine" and "N-ethyl-1-ethylpiperidin-4-amine," across numerous scholarly search engines and patent databases. While information is available for structurally related piperidine derivatives, the search for this specific compound yielded no results in the following requested areas:

Asymmetric Catalysis and Chiral Auxiliary Development: No studies were found that describe the use of this compound as a catalyst or chiral auxiliary in asymmetric synthesis.

Multicomponent Reactions: There is no available literature detailing the incorporation or use of this compound in multicomponent reactions.

Polymer Science: The search did not identify any research on its use as a monomer, cross-linking agent, or in the synthesis of polymers.

Surface Functionalization: No information was found regarding the application of this compound in surface modification or coating technologies.

Analytical and Environmental Chemistry: There are no documented advanced applications of this compound in these fields.

Due to the absence of published research, it is not possible to generate a scientifically accurate article on the "Emerging Applications of this compound in Chemical Science and Technology" as requested. The creation of such an article would require speculation or fabrication of data, which falls outside the scope of providing factual and verifiable information.

Emerging Applications of N,1 Diethylpiperidin 4 Amine in Chemical Science and Technology

Advanced Applications in Analytical and Environmental Chemistry

Development of Novel Sensors for Amine Detection

There is no available scientific literature detailing the use of N,1-diethylpiperidin-4-amine as a functional component in the development of novel sensors for amine detection. While the broader class of piperidine (B6355638) derivatives has been investigated in various chemical sensing applications due to their basic nitrogen atom which can interact with analytes, specific research on this compound for this purpose appears to be unpublished.

General approaches to amine detection often involve electrochemical sensors, colorimetric sensors, and fluorescent probes. These sensors typically rely on a specific chemical reaction or interaction between the amine and a sensing material, leading to a measurable signal. The development of such sensors often involves the functionalization of substrates with molecules that have a high affinity and selectivity for the target amine.

Table 1: General Amine Sensor Technologies and Potential Interaction Mechanisms

Sensor TypeGeneral Principle of OperationPotential Interaction with a Piperidine Derivative
Electrochemical Sensors Measurement of changes in electrical properties (e.g., current, potential) upon interaction with the analyte.The lone pair of electrons on the nitrogen atoms could interact with an electrode surface, potentially altering its electrochemical properties.
Colorimetric Sensors A visible color change occurs upon reaction between the sensor and the analyte.The amine functionality could induce a color change in a pH-sensitive dye or through a specific chemical reaction.
Fluorescent Sensors The fluorescence properties (intensity, wavelength) of the sensor change upon binding with the analyte.The piperidine nitrogen could quench or enhance the fluorescence of a fluorophore through electron transfer or complex formation.

Without specific studies on this compound, any discussion of its role in sensor development remains speculative and would be based on the general reactivity of secondary and tertiary amines within a piperidine ring structure.

Environmental Fate and Transport Studies (non-toxicological)

No non-toxicological environmental fate and transport studies specifically concerning this compound have been published in the available scientific literature. Research in this area is crucial for understanding the potential environmental impact of a chemical, including its persistence, mobility, and degradation pathways in various environmental compartments such as soil, water, and air.

Studies on the environmental fate of other amine compounds and piperidine derivatives can provide a general framework for what such research might entail. Key areas of investigation typically include:

Biodegradation: The breakdown of the compound by microorganisms.

Photodegradation: The breakdown of the compound by sunlight.

Hydrolysis: The breakdown of the compound by reaction with water.

Sorption: The tendency of the compound to bind to soil and sediment particles.

Volatility: The tendency of the compound to move from water or soil into the air.

Table 2: Key Parameters in Environmental Fate and Transport Studies

ParameterDescriptionRelevance
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Measures the tendency of a chemical to adsorb to soil organic matter.A high Koc value suggests the compound will be less mobile in soil and more likely to be found in sediment.
Henry's Law Constant (H) Indicates the partitioning of a chemical between air and water.A high H value suggests the compound is more likely to volatilize from water.
Bioconcentration Factor (BCF) Measures the accumulation of a chemical in an aquatic organism from the water.A high BCF indicates a potential for the compound to accumulate in the food chain.
Degradation Half-Life (t½) The time it takes for half of the initial concentration of a compound to degrade.Shorter half-lives indicate lower persistence in the environment.

In the absence of empirical data for this compound, its environmental behavior cannot be accurately predicted. Any assessment would require dedicated experimental studies following established environmental chemistry protocols.

Future Research Directions and Unexplored Avenues for N,1 Diethylpiperidin 4 Amine

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of piperidine (B6355638) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on developing greener, more efficient, and economically viable synthetic routes to N,1-diethylpiperidin-4-amine.

Key areas of development include:

Flow Chemistry and Process Automation: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. nih.govnih.govacs.org Future work could focus on designing a continuous flow process for the synthesis of this compound, potentially integrating in-line purification and real-time monitoring to streamline production. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis provides a highly selective and environmentally friendly alternative to traditional chemical catalysts. chemistryviews.org Research into identifying or engineering enzymes, such as lipases or transaminases, could lead to novel biocatalytic routes for producing chiral derivatives of this compound under mild conditions. rsc.orgresearchgate.netsemanticscholar.org This approach aligns with the principles of green chemistry by reducing energy consumption and avoiding hazardous substances. nih.govresearchgate.netunibo.it

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. growingscience.comresearchgate.net Designing a novel MCR that incorporates the this compound core or a precursor could provide rapid access to a diverse library of highly functionalized piperidine derivatives.

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

MethodologyTraditional Approach (e.g., Reductive Amination)Future Directions
Principles Multi-step, batch processing, often requires protecting groups.Continuous flow, biocatalysis, one-pot multicomponent reactions. acs.orggrowingscience.com
Sustainability Higher energy consumption, use of stoichiometric and often hazardous reagents, significant waste generation.Lower energy footprint, catalytic (often enzymatic) processes, atom economy, reduced waste. nih.gov
Efficiency & Scalability Time-consuming, challenges in scaling up safely.Rapid reaction times, simplified scale-up, potential for automation. nih.gov
Selectivity May require chiral auxiliaries or resolution for stereocontrol.High chemo-, regio-, and stereoselectivity achievable with enzymatic catalysts. chemistryviews.org

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of properties, optimization of reactions, and design of novel synthetic pathways. nih.govnih.gov

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound derivatives and propose novel and efficient synthetic routes that a human chemist might overlook. researchgate.netchemrxiv.orgchemcopilot.comarxiv.org These tools can be trained on vast reaction databases to predict the most viable disconnections and starting materials, accelerating the discovery of new synthetic methods. researchgate.net

Reaction Outcome and Yield Prediction: ML models can be developed to predict the outcome and yield of reactions involving this compound under various conditions (e.g., catalyst, solvent, temperature). eurekalert.orgchemai.iorjptonline.org This predictive capability allows for the in silico optimization of reaction conditions, reducing the number of experiments required and saving time and resources.

De Novo Molecular Design: By leveraging generative models, AI can design novel ligands and molecules based on the this compound scaffold. acs.orgdesertsci.comnih.gov These models can be tailored to optimize for specific properties, such as binding affinity to a biological target, leading to the rapid identification of new drug candidates. ameslab.gov

Table 2: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Planning Utilizes neural networks to propose synthetic pathways by working backward from a target molecule. nih.govresearchgate.netDiscovery of non-intuitive and more efficient synthetic routes; reduction of planning time.
Forward Synthesis Prediction Predicts the product(s) of a reaction given the reactants and conditions. nih.govAvoidance of failed reactions; prioritization of high-yield pathways.
Property Prediction Models predict physicochemical properties, bioactivity, or toxicity of new derivatives.Early-stage filtering of candidate molecules; focused synthesis efforts on promising compounds.
Ligand Design Generative models create novel molecular structures with desired binding characteristics. acs.orgdesertsci.comAccelerated lead discovery in drug development; design of highly specific ligands.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for real-time, in situ monitoring are invaluable.

Operando Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the formation of this compound in real-time. semanticscholar.org This allows for the direct observation of reaction intermediates, elucidation of reaction pathways, and precise determination of kinetics, leading to more robust and optimized synthetic protocols.

Advanced NMR Techniques: Specialized NMR experiments, such as 13C{14N} solid-state NMR, can provide unambiguous structural confirmation, which is particularly useful for distinguishing between complex isomers of this compound derivatives. iastate.eduipb.pt Furthermore, chiral sensing using 19F NMR probes could be developed to rapidly determine the enantiomeric excess of chiral piperidines synthesized via asymmetric methods. acs.orgnih.gov

Crystallization and Imaging: High-resolution imaging techniques can be used to study the crystallization process of this compound salts or derivatives. Understanding and controlling polymorphism is critical in the pharmaceutical industry, and in situ imaging can provide insights into nucleation and crystal growth, ensuring the consistent production of the desired solid form.

Exploration of this compound in Novel Chemical Architectures

The this compound scaffold, with its combination of a tertiary amine within the ring and a diethylamino group, offers unique structural and electronic properties that can be exploited in the construction of more complex molecules.

Scaffold for Privileged Structures: The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Future research could utilize this compound as a versatile building block to synthesize novel, three-dimensional molecules with potential therapeutic applications. nih.govnih.gov Its diamine nature makes it an interesting starting point for creating complex ligands for metal catalysis or polycyclic alkaloids.

Macrocycles and Interlocked Molecules: The two distinct amine functionalities could serve as anchor points for the synthesis of macrocycles or mechanically interlocked molecules like rotaxanes and catenanes. Such architectures are of interest in supramolecular chemistry and for the development of molecular machines and sensors.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The rigid piperidine backbone combined with the flexible diethylamino group could create a unique chiral environment for metal-catalyzed transformations.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The unique properties of this compound make it a candidate for applications beyond traditional organic synthesis, opening doors to interdisciplinary research.

Chemical Biology Probes: The piperidine or piperazine (B1678402) moiety can be incorporated into fluorescent probes for detecting specific analytes or monitoring biological processes. chemrxiv.orgnih.govchemrxiv.org Derivatives of this compound could be functionalized to create novel probes for imaging or sensing within cellular environments, potentially targeting specific enzymes or receptors. rsc.org

Functional Polymers and Materials: Amines are widely used in materials science for creating functional polymers. This compound could be used as a monomer or a cross-linking agent to synthesize novel polymers with specific properties, such as antimicrobial activity or unique thermal characteristics. rsc.orgresearchgate.net Polymer-bound versions of piperidine derivatives can also serve as recyclable catalysts or scavengers in synthesis. alfachemic.comsigmaaldrich.com

Drug Delivery Systems: The basic nature of the amine groups suggests that derivatives could be incorporated into pH-responsive materials for targeted drug delivery. nih.gov For example, a polymer containing this moiety might be designed to release a therapeutic payload in the acidic microenvironment of a tumor.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,1-diethylpiperidin-4-amine, and how are reaction conditions optimized for yield?

  • Methodology : The compound is typically synthesized via alkylation of a piperidin-4-amine precursor using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base (e.g., K₂CO₃ or NaH). For example, similar piperidine derivatives like 1-Ethyl-N-phenylpiperidin-4-amine are synthesized by reacting N-phenylpiperidin-4-amine with ethyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization : Yield improvements often involve adjusting stoichiometry (e.g., excess alkylating agent), solvent selection (to balance reactivity and solubility), and temperature control. Purification is typically achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Key Techniques :

  • ¹H/¹³C NMR : To confirm substituent positions on the piperidine ring. For instance, in N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine, distinct shifts for ethyl and aryl groups are observed at δ 1.2–1.4 ppm (CH₃) and δ 7.2–7.4 ppm (aromatic protons), respectively .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₀H₂₀N₂: 168.16 g/mol) and fragmentation patterns .

Q. What are the primary applications of This compound in academic research?

  • Applications :

  • Medicinal Chemistry : As a building block for bioactive molecules targeting neurological receptors (e.g., dopamine or serotonin receptors) due to its piperidine scaffold .
  • Organic Synthesis : Intermediate in multi-step syntheses, such as forming spirocyclic compounds or fused heterocycles .

Advanced Research Questions

Q. How can contradictory NMR data for This compound derivatives be resolved?

  • Approach :

  • Variable Temperature NMR : To distinguish dynamic effects (e.g., ring puckering in piperidine) from structural isomers.
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities. For example, NOESY correlations can confirm equatorial vs. axial substituent orientations .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to resolve ambiguities .

Q. What strategies improve the low yields of This compound in alkylation reactions?

  • Solutions :

  • Protecting Group Chemistry : Temporarily protecting the amine group (e.g., with Boc or Fmoc) to prevent side reactions .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side product formation (e.g., dialkylation) .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .

Q. How can the biological activity of This compound derivatives be systematically evaluated?

  • Experimental Design :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s assay) .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halides, methoxy groups) at the 4-position of the piperidine ring and correlate with potency .

Q. What are the challenges in scaling up This compound synthesis for preclinical studies?

  • Key Considerations :

  • Solvent Selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify waste management .
  • Workflow Optimization : Automated liquid handling for repetitive steps (e.g., column chromatography) to reduce human error .
  • Purity Standards : Implement inline analytics (e.g., HPLC-UV) to monitor batch consistency .

Methodological Notes

  • Spectral Reference Tables :

    Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
    This compound (hypothetical)1.05 (t, 3H), 2.35 (m, 2H), 2.85 (q, 2H)45.2 (CH₂), 52.8 (N-CH₂)168.16 [M+H]+
    N-(4-Methoxyphenyl) variant 3.72 (s, 3H, OCH₃), 6.85 (d, 2H, Ar-H)55.8 (OCH₃), 114.5 (Ar-C)297.2 [M+H]+
  • Critical Data Interpretation : Discrepancies in melting points or spectral data between batches may indicate polymorphic forms or residual solvents, necessitating XRPD or TGA analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.